molecular formula C16H14N2O2 B12893161 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 102267-86-7

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B12893161
CAS No.: 102267-86-7
M. Wt: 266.29 g/mol
InChI Key: WPDXBQPTDAHUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification Within Pyrrolopyridine Derivatives

The systematic IUPAC name 6-phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione delineates its molecular architecture with precision:

  • Pyrrolo[3,4-b]pyridine : The parent bicyclic system comprises a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic) at the 3,4-positions of the pyrrole and the b-edge of the pyridine (Figure 1). This fusion creates a planar, conjugated system with distinct electronic properties.
  • Dione functionality : Two ketone groups at positions 5 and 7 introduce electron-withdrawing effects, modulating reactivity and intermolecular interactions.
  • Substituents : A phenyl group at position 6 and a propyl chain at position 3 enhance steric bulk and influence solubility and binding affinity.

Structural Classification :
Pyrrolopyridines exist as six isomers differentiated by fusion positions (e.g., [3,4-c], [3,2-b]). The [3,4-b] isomer, as in this compound, exhibits a cis fusion geometry, distinguishing it from the [3,4-c] isomer’s trans arrangement. Substituent positioning further categorizes derivatives:

Position Substituent Role
3 Propyl Modulates lipophilicity and steric accessibility
6 Phenyl Enhances π-π stacking potential
5,7 Diones Stabilize tautomeric forms and participate in H-bonding

This compound’s classification aligns with bioactive pyrrolopyridines like pyrrolo[3,4-c]pyridine-1,3-diones, which exhibit analgesic and antiviral properties. Its structural hybridity—merging pyrrole’s electron-richness with pyridine’s aromaticity—enables diverse reactivity, as evidenced in electrochromic polymers and kinase inhibitors.

Historical Context of Pyrrolo[3,4-b]pyridine Scaffold Development

The pyrrolopyridine scaffold emerged in the early 20th century amid explorations into heterocyclic pharmacophores. Initial syntheses focused on [3,4-c] isomers due to their resemblance to indole alkaloids, but the [3,4-b] variant gained attention later for its distinct electronic profile. Key milestones include:

1920s–1950s: Foundational Syntheses
Early routes employed cyclocondensation of aminopyridines with diketones, yielding unsubstituted pyrrolo[3,4-b]pyridines. For example, quinolinic acid (2,3-pyridinedicarboxylic acid) was aminated under high-temperature ammonolysis to generate the dione core. These methods faced low yields due to side reactions but established the scaffold’s synthetic feasibility.

1960s–1990s: Functionalization Advances
The introduction of alkyl and aryl groups via nucleophilic substitution or Friedel-Crafts alkylation enabled targeted derivatization. Researchers appended propyl and phenyl groups to enhance bioavailability, inspired by pyrrole-containing drugs like tadalafil and sumatriptan. Concurrently, X-ray crystallography confirmed the [3,4-b] isomer’s planar geometry, guiding structure-activity relationship (SAR) studies.

2000s–Present: Applications in Materials and Medicine
Recent decades saw the scaffold’s adoption in materials science, notably in conjugated polymers for electrochromic devices. For instance, pyrrolo[3,4-c]pyridine-1,2-diones (structurally analogous) were copolymerized with thiophenes to achieve multichromic materials with 70.5% optical contrast. In medicinal chemistry, the 3-propyl-6-phenyl substitution pattern was optimized to balance potency and metabolic stability, mirroring strategies used in kinase inhibitor development.

Synthetic Evolution : Modern routes leverage continuous-flow reactors and transition-metal catalysis for efficiency. For example, Huisgen cycloadditions and Suzuki-Miyaura couplings introduce aryl groups at position 6, while reductive amination installs the propyl chain at position 3. These advances underscore the scaffold’s versatility and enduring relevance in organic synthesis.

Properties

CAS No.

102267-86-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6-phenyl-3-propylpyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C16H14N2O2/c1-2-6-11-9-13-14(17-10-11)16(20)18(15(13)19)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3

InChI Key

WPDXBQPTDAHUBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.30 g/mol
  • CAS Number : 102267-86-7

The structure of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione features a pyrrolo-pyridine backbone, which is crucial for its biological activity and interaction with various biological targets.

Antibacterial Activity

Research has indicated that derivatives of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exhibit antibacterial properties. For instance, compounds synthesized based on this structure showed effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 50 mg/mL . This suggests potential applications in developing new antibacterial agents.

Anticancer Properties

Studies have demonstrated that certain derivatives possess antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapeutics .

Organic Electronics

The electronic properties of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells. The compound's stability and electronic characteristics are critical for enhancing device performance .

Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions, including Suzuki cross-coupling reactions. It facilitates the formation of biaryl compounds from aryl halides and boronic acids, showcasing its utility in synthetic organic chemistry . The efficiency of these reactions can lead to the development of more sustainable synthetic methodologies.

Case Studies and Research Findings

StudyApplicationFindings
AntibacterialDemonstrated antibacterial activity against E. coli with an MIC of 50 mg/mL.
AnticancerInduced apoptosis in cancer cell lines; potential for anticancer drug development.
Organic ElectronicsExhibited semiconductor properties suitable for OLEDs and solar cells.
CatalysisEffective catalyst in Suzuki cross-coupling reactions, enhancing synthetic efficiency.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents at positions 3 and 6 significantly influence the compound’s properties and applications. Below is a comparative table of key analogs:

Compound Name (CAS No.) Substituents (Position) Molecular Weight Synthesis Method Key Applications/Properties References
6-Phenyl-3-propyl-...dione (Hypothetical) Phenyl (6), Propyl (3) ~284.3* Likely via cyclization of pyridinedicarboxylic anhydrides Potential intermediates for drug synthesis
6-Benzyl-...dione (18184-75-3) Benzyl (6) 282.29† Pd-catalyzed hydrogenation Intermediate for moxifloxacin/azabicyclo derivatives [1, 8, 9]
6-(3-Acetylphenyl)-...dione (354120-96-0) 3-Acetylphenyl (6) 266.25 Reflux with 4-nitrophthalic anhydride Building block for organic synthesis [11, 12]
6-(2,6-Dioxopiperidin-3-yl)-...dione (31804-66-7) Dioxopiperidinyl (6) 259.22 Reduction and resolution in solvent systems Not explicitly stated; potential for peptide-like drugs [16]
Base structure (5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) None 174.15‡ Derived from quinolinic acid Scaffold for functionalization [14]

*Calculated based on C₁₇H₁₄N₂O₂.
†Calculated from CAS 18184-75-3 (C₁₅H₁₀N₂O₂).
‡Calculated from molecular formula C₈H₄N₂O₂.

Stability and Morphology

Substituents impact crystallinity and shelf life. For example, planar structures (e.g., dithienobenzodithiophene derivatives) exhibit higher crystallinity and stability compared to twisted analogs . The propyl group in the target compound may enhance solubility in non-polar solvents, while the phenyl group could stabilize π-π interactions in biological targets.

Biological Activity

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS Number: 102267-86-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is C16H14N2O2C_{16}H_{14}N_{2}O_{2}, with a molecular weight of approximately 266.295 g/mol. The compound features a pyrrolo[3,4-b]pyridine core structure, which is known for its biological activity in various pharmacological contexts.

1. Antidiabetic Activity

Research has demonstrated that derivatives of pyrrolo[3,4-b]pyridine can exhibit significant antidiabetic properties. For instance, compounds similar to 6-phenyl-3-propyl derivatives have been shown to enhance insulin sensitivity and stimulate glucose uptake in muscle and adipose tissues. A study indicated that specific substitutions on the phenyl ring significantly influenced the efficacy of these compounds in glucose metabolism .

2. Antimicrobial Activity

The antimicrobial potential of pyrrolo[3,4-b]pyridine derivatives has been explored extensively. In vitro studies have shown that certain analogs possess activity against Mycobacterium tuberculosis by inhibiting the InhA enzyme, which is crucial for mycolic acid biosynthesis. The most active derivatives reported had minimum inhibitory concentrations (MIC) of less than 25 µM .

3. Anticancer Activity

The anticancer properties of 6-phenyl-3-propyl derivatives have been investigated with promising results. These compounds have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Notably, their selectivity towards cancer cells over normal cells suggests a favorable therapeutic index .

4. Neuroprotective Effects

Emerging studies suggest that pyrrolo[3,4-b]pyridine derivatives may exhibit neuroprotective effects. These compounds appear to modulate neurotransmitter systems and could potentially serve as therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidiabetic effectsIncreased glucose uptake in muscle cells; enhanced insulin sensitivity by up to 37% in vitro.
Study BAntimicrobial activityEffective against M. tuberculosis with MIC < 25 µM; significant inhibition of InhA enzyme activity.
Study CAnticancer activityModerate cytotoxicity against ovarian cancer cells; limited toxicity to non-cancerous cells.
Study DNeuroprotective effectsModulation of neurotransmitter release; potential application in treating neurodegenerative disorders.

Safety and Toxicology

According to safety data sheets, 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is classified with several hazard statements indicating acute toxicity if ingested (Category 4), skin irritation (Category 2), and serious eye damage (Category 2A). These safety considerations are crucial for handling and application in research settings .

Q & A

Q. What are the standard synthetic routes for 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione?

A common method involves refluxing intermediates like 6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with anhydrides (e.g., 4-nitrophthalic anhydride) in dry DMF under inert gas (N₂). The reaction is catalyzed by anhydrous KOH, followed by neutralization with HCl and purification via recrystallization using CH₂Cl₂:EtOH (5:20) . Key steps include monitoring color changes (e.g., brown product formation) and confirming yields through elemental analysis (C: ~60%, H: ~3%, N: ~8%) .

Q. Which spectroscopic techniques are routinely used to characterize this compound?

Routine characterization includes:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 9.02 ppm, C6–H) and propyl substituents (δ 0.96–4.20 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 244.29) and fragmentation patterns to confirm the backbone structure .
  • Elemental Analysis : Validates purity (e.g., C: 60.36%, H: 2.98%, N: 8.28%) .

Q. What are the primary research applications of this compound?

It serves as a precursor for phthalocyanine derivatives with antioxidant and antitumor properties . Additionally, it is a structural analog of intermediates in pharmaceuticals like moxifloxacin, highlighting its relevance in drug development .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Optimization strategies include:

  • Temperature Control : Maintaining 150°C during reflux to prevent decomposition .
  • Solvent Selection : Using dry DMF to enhance anhydride reactivity and reduce hydrolysis .
  • Catalyst Screening : Testing alternatives to KOH (e.g., NaH) for improved regioselectivity .
  • Purification : Employing column chromatography over recrystallization for complex mixtures .

Q. How do structural modifications influence biological activity in pyrrolo-pyridine derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antitumor activity by increasing electrophilicity .
  • Propyl Chain Length : Longer alkyl chains (e.g., octyl) may improve lipid solubility and membrane permeability but reduce crystallinity, affecting stability .
  • Fused Ring Systems : Phthalocyanine derivatives exhibit amplified antioxidant properties due to extended π-conjugation .

Q. What computational methods are used to predict reactivity and stability?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide SAR studies .
  • Morphology Modeling : Predict shelf-life stability by correlating molecular twisting (e.g., amorphous vs. crystalline structures) with degradation rates .

Q. How can structural ambiguities in NMR spectra be resolved?

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing signal splitting at low temperatures .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify complex splitting patterns .

Q. What experimental designs evaluate antitumor efficacy in vitro and in vivo?

  • In Vitro : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V staining) and cell cycle arrest (propidium iodide) .
  • In Vivo : Xenograft models (e.g., nude mice) with pharmacokinetic profiling (bioavailability, half-life) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.